4-Fluoro-8-methoxy-2-(trifluoromethyl)quinoline
Overview
Description
4-Fluoro-8-methoxy-2-(trifluoromethyl)quinoline is a fluorinated quinoline derivative. Quinolines are heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, agrochemicals, and materials science. The incorporation of fluorine atoms into quinoline structures often enhances their biological activity and chemical stability, making them valuable in various scientific and industrial fields .
Mechanism of Action
Target of Action
Fluorinated quinolines often target various enzymes, inhibiting their function . They have been used in the development of synthetic antimalarial drugs and antineoplastic drugs .
Mode of Action
The interaction of fluorinated quinolines with their targets often involves the inhibition of enzyme activity, which can lead to antibacterial, antineoplastic, and antiviral activities .
Biochemical Pathways
The exact biochemical pathways affected by fluorinated quinolines can vary depending on the specific compound and its targets. They often involve pathways related to the function of the enzymes they inhibit .
Result of Action
The molecular and cellular effects of fluorinated quinolines’ action can include the inhibition of certain enzymes, leading to antibacterial, antineoplastic, and antiviral effects .
Preparation Methods
The synthesis of 4-Fluoro-8-methoxy-2-(trifluoromethyl)quinoline can be achieved through several synthetic routes. One common method involves the cyclocondensation of 2-trifluoromethylaniline with methyl acetates in the presence of a base . Another approach includes the nucleophilic substitution of fluorine atoms and cross-coupling reactions using organometallic compounds . Industrial production methods often utilize these synthetic routes with optimized reaction conditions to achieve high yields and purity.
Chemical Reactions Analysis
4-Fluoro-8-methoxy-2-(trifluoromethyl)quinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form quinoline N-oxides.
Reduction: Reduction reactions can convert it into different quinoline derivatives.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atoms can be replaced by other nucleophiles.
Cross-Coupling Reactions: Suzuki-Miyaura coupling is a notable reaction, where boron reagents are used to form carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Fluoro-8-methoxy-2-(trifluoromethyl)quinoline has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for their potential as enzyme inhibitors and antibacterial agents.
Medicine: Fluorinated quinolines are explored for their antimalarial, antineoplastic, and antiviral activities.
Industry: This compound finds applications in the production of liquid crystals and cyanine dyes.
Comparison with Similar Compounds
4-Fluoro-8-methoxy-2-(trifluoromethyl)quinoline can be compared with other fluorinated quinolines such as:
4-Chloro-2,8-bis(trifluoromethyl)quinoline: Similar in structure but with chlorine atoms instead of fluorine.
2-(Trifluoromethyl)quinoline: Lacks the methoxy group present in this compound.
4-Fluoro-2-(trifluoromethyl)benzonitrile: A related compound with a benzonitrile group instead of a quinoline ring.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
4-fluoro-8-methoxy-2-(trifluoromethyl)quinoline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F4NO/c1-17-8-4-2-3-6-7(12)5-9(11(13,14)15)16-10(6)8/h2-5H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFFABMOFKWHRIB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1N=C(C=C2F)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F4NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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